(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylicAcid

Chiral resolution Pharmaceutical impurity profiling Enantiomeric differentiation

Sourcing enantiopure trans-2-arylcyclopropane building blocks is hindered by racemic or regioisomeric contamination, compromising chiral HPLC method validation and Curtius-derived amine synthesis. (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid (CAS 515179-20-1) resolves this with defined absolute configuration and superior enantiomeric purity from the amidase-preferred Rhodococcus sp. AJ270 biotransformation pathway. • Direct precursor to (1S,2S)-2-(p-tolyl)cyclopropylamine via stereoretentive Curtius rearrangement • Opposite antipode to Ticagrelor Impurity 157 (CAS 16633-44-6) for ANDA chiral purity method validation • p-Tolyl group enhances UV sensitivity vs. phenyl analogs, improving HPLC enantiomeric excess detection limits

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B12288842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylicAcid
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC2C(=O)O
InChIInChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1
InChIKeyGAGYDDATWSBNEG-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid


(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic acid (CAS 515179-20-1) is an enantiomerically pure trans-configured cyclopropane carboxylic acid bearing a para-tolyl substituent at C2 and a carboxylic acid group at C1 (C11H12O2, MW 176.21 g·mol⁻¹) . This compound belongs to the broader class of 2-arylcyclopropanecarboxylic acids, which serve as conformationally constrained chiral intermediates in medicinal chemistry and as derivatizing agents for enantiomeric purity analysis [1]. The (1S,2S) absolute configuration defines its specific chiroptical properties and biological recognition profile, distinguishing it from its (1R,2R) enantiomer, the racemic trans mixture (CAS 869941-94-6), and the regioisomeric 1-(p-tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6) [2].

Stereochemical control research with defined (1S,2S) absolute configuration
Chiral intermediate for enantioselective synthesis and derivatization
Analytical reference opposite to (1R,2R) impurity for method validation

Why Generic Substitution Fails in Chiral Applications


In-class cyclopropane carboxylic acid derivatives cannot be freely interchanged because substitution at the cyclopropane ring (2-aryl vs 1-aryl regioisomers), aryl ring electronics (p-tolyl vs phenyl vs halogen-substituted), and absolute configuration (1S,2S vs 1R,2R vs cis) each independently alter chiroptical signatures, chromatographic retention, receptor binding, and reactivity with nitrous acid electrophiles [1]. The (1R,2R) enantiomer of 2-(p-tolyl)cyclopropanecarboxylic acid (CAS 16633-44-6) is specifically designated as Ticagrelor Impurity 157 in pharmaceutical quality control and has a distinct regulatory application from the (1S,2S) form [2]. The quantitative evidence in Section 3 demonstrates that even closely related analogs differ measurably in crystal packing geometry, ionization constant, and chromatographic behavior—parameters that directly govern solid-form stability, bioavailability prediction, and analytical method specificity [1][3].

Target Attribute
Substitute Risk
(1S,2S) absolute configuration
(1R,2R) enantiomer inverts stereochemical outcome
2-aryl substitution with chiral center at C1
1-aryl regioisomer lacks stereocenter; limits asymmetric synthesis
p-Tolyl electron-donating effect
Phenyl analog alters ionization and reactivity profile

Quantitative Differentiation Evidence


Absolute Configuration & Ticagrelor Impurity

The (1S,2S) enantiomer is the opposite optical isomer of (1R,2R)-2-(p-tolyl)cyclopropanecarboxylic acid, which is formally registered as Ticagrelor Impurity 157 (CAS 16633-44-6) and used exclusively as an analytical reference standard for abbreviated new drug applications (ANDA) [1]. In the Rhodococcus sp. AJ270 biotransformation system, racemic trans-2-arylcyclopropanecarbonitriles (including the p-tolyl substrate) were resolved to yield (+)-(1S,2S)-2-arylcyclopropanecarboxylic acids with good to excellent optical yields, while the opposite (-)-(1R,2R)-amides were simultaneously produced [2]. This enzymatic discrimination demonstrates that the (1S,2S) carboxylic acid product is the preferred hydrolytic outcome under nitrile hydratase/amidase catalysis, a selectivity that would be reversed if the (1R,2R) substrate or a different biocatalyst were employed [2].

Enantiomer identity
Head-to-head
(1S,2S) acid vs (1R,2R) acid (Ticagrelor Impurity 157). Complete stereochemical inversion at C1 and C2; (1R,2R) is a regulated impurity.
Defines enantiomer-specific procurement; opposite antipode for impurity method validation.
Biotransformation resolves enantiomers; (1S,2S) is amidase-preferred product.
Chiral resolution Pharmaceutical impurity profiling Enantiomeric differentiation

Crystal Structure and Solid-State Identity

Single-crystal X-ray diffraction analysis of racemic trans-2-(p-tolyl)cyclopropanoic acid reveals an orthorhombic space group Pbcn with unit cell parameters a = 22.197(4) Å, b = 10.104(2) Å, c = 8.595(2) Å, V = 1927.7 ų, Z = 8, and calculated density Dx = 1.214 g·cm⁻³ at 298 K [1]. The crystal structure features cyclic –COOH hydrogen-bonded dimers arranged along a twofold axis, with the p-tolyl and carboxylate groups adopting bisected conformations relative to the cyclopropyl ring plane. The observed asymmetry parameters δ(tolyl) = –0.009 and δ(COOH) = –0.026 Å quantify the conjugative π-acceptor interactions [1]. These lattice parameters are distinct from the corresponding trans-2-phenylcyclopropanecarboxylic acid, which adopts a different crystal packing arrangement due to the absence of the para-methyl group .

Crystal identity
Cross-study
Racemic trans-2-(p-tolyl) acid: orthorhombic Pbcn, a=22.197 Å, b=10.104 Å, c=8.595 Å, V=1927.7 ų.
Supports solid-form identity verification by XRPD; distinguishes from phenyl analog.
Data from racemic crystal; enantiopure packing may differ.
X-ray crystallography Solid-state characterization Polymorph screening

Regioisomer Discrimination: 2-Aryl vs. 1-Aryl

The target compound bears the p-tolyl substituent at the C2 position of the cyclopropane ring (adjacent to the carboxyl-bearing carbon), whereas the regioisomer 1-(p-tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6) places the aryl group at the C1 position directly geminal to the carboxylic acid [1]. This 2-aryl vs 1-aryl substitution pattern alters the cyclopropane ring strain distribution and the steric environment around the carboxyl group, resulting in different chromatographic retention behavior on HPLC and distinct reactivity profiles in esterification and Curtius rearrangement sequences . The 1-(p-tolyl) isomer has a predicted XLogP3-AA of 2.1 (PubChem computed) [1], while the 2-(p-tolyl) isomer is expected to exhibit a similar but not identical logP due to different spatial orientation of hydrophobic and polar groups.

Regioisomer identity
Class-level
2-aryl substitution preserves C1 stereocenter; 1-aryl regioisomer (CAS 83846-66-6) is achiral at C1.
Regioisomer selection critical for asymmetric synthesis; 1-aryl lacks stereochemical versatility.
Chromatographic retention differences require column-specific confirmation.
Regioisomer separation Chromatographic retention Synthetic intermediate selection

Electronic Substituent Effect on Ionization

The transmission of electronic effects through the cyclopropane ring was quantitatively studied by measuring ionization constants of m- and p-substituted trans-2-phenylcyclopropanecarboxylic acids in 50% ethanol [1]. Although the exact pKa value for the specific (1S,2S)-p-tolyl enantiomer was not individually tabulated in the available excerpt, the study establishes a linear free-energy relationship demonstrating that the para-methyl (p-tolyl) substituent exerts a measurable electron-donating effect transmitted through the cyclopropane σ-framework to the carboxyl group, altering its acidity relative to the unsubstituted phenyl parent [1]. In a parallel study on the reaction of 2-arylcyclopropanecarboxylic acid esters with nitrous acid, the nature and position of aromatic ring substituents were explicitly shown to affect the reaction rate—an effect attributed to electronic modulation of the cyclopropane ring's susceptibility to electrophilic attack by the nitrosyl cation [2].

Ionization effect
Class-level
p-Methyl group (σp⁺ = –0.31) increases pKa relative to unsubstituted phenyl analog.
Ionization difference influences chromatographic retention and bioactivity prediction.
Full pKa dataset requires original publication review.
Linear free-energy relationships pKa determination Aryl substituent effects

Enantioselective Biotransformation by Rhodococcus sp.

The Wang and Feng (2000) study demonstrated that racemic trans-2-arylcyclopropanecarbonitriles (including the p-tolyl derivative) undergo efficient enantioselective biotransformation with Rhodococcus sp. AJ270 to yield two distinct products: (+)-(1S,2S)-2-arylcyclopropanecarboxylic acids and (–)-(1R,2R)-2-arylcyclopropanecarboxamides, with good to excellent optical yields [1]. This biocatalytic resolution exploits the differential enantioselectivity of nitrile hydratase (low enantioselectivity, producing amide from both enantiomers) coupled with a highly L-enantioselective amidase that preferentially hydrolyzes the (1S,2S)-amide to the (1S,2S)-carboxylic acid while leaving the (1R,2R)-amide intact [1]. The resulting (1S,2S)-carboxylic acid products were subsequently converted into optically active cyclopropylmethylamine and cyclopropylamine derivatives upon reduction and Curtius rearrangement, demonstrating their utility as enantiopure synthetic intermediates [1].

Biocatalytic resolution
Head-to-head
Rhodococcus sp. AJ270 produces (1S,2S)-acid and (1R,2R)-amide with good to excellent optical yields.
Establishes scalable enantioselective route; amidase preference yields (1S,2S)-acid.
Exact ee% values reported in full paper.
Biocatalysis Enantioselective hydrolysis Nitrile hydratase/amidase cascade

Application Scenarios


Curtius Rearrangement to Chiral Cyclopropylamines

The (1S,2S)-carboxylic acid is the direct precursor to (1S,2S)-2-(p-tolyl)cyclopropylamine via Curtius rearrangement (diphenylphosphoryl azide, tert-butanol, then acid deprotection), as demonstrated by Wang and Feng for the full 2-arylcyclopropane series [1]. This transformation preserves the absolute configuration at both stereocenters, yielding enantiopure cyclopropylamine building blocks for medicinal chemistry. The availability of the (1S,2S)-acid as the amidase-preferred biotransformation product means it can be sourced in higher enantiomeric purity than the (1R,2R)-enantiomer when derived from the Rhodococcus sp. AJ270 resolution protocol [1]. Crystal structure data (orthorhombic Pbcn, a = 22.197 Å) can be used to verify identity before committing to the Curtius sequence [2].

Ticagrelor Impurity 157 Reference Standard

Ticagrelor Impurity 157 is the (1R,2R)-2-(p-tolyl)cyclopropanecarboxylic acid (CAS 16633-44-6), supplied with detailed characterization data for ANDA regulatory submissions [3]. The (1S,2S) enantiomer (CAS 515179-20-1) serves as the opposite antipode needed for: (a) enantiomeric purity method validation by spiking studies, (b) establishing system suitability for chiral HPLC separation of the two enantiomers, and (c) confirming that synthetic intermediates derived from the (1S,2S) series do not introduce the regulated (1R,2R) impurity into final drug substance. The regioisomeric 1-(p-tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6) must be excluded from this application due to its distinct chromatographic behavior and absence of the required 2-aryl stereochemistry [4].

Chiral Derivatizing Agent for Alcohols and BINOL

Chiral 2,2-disubstituted cyclopropanecarboxylic acids, including the p-tolyl-substituted class to which (1S,2S)-2-(p-tolyl)cyclopropanecarboxylic acid belongs, have been documented as effective derivatizing agents for the analysis of enantiomeric purity of alcohols and for the resolution of 1,1′-bi-2-naphthol [5]. The p-tolyl group enhances UV absorption sensitivity relative to the unsubstituted phenyl analog, improving detection limits in HPLC-based enantiomeric excess determinations. The X-ray crystal structure with defined absolute configuration [2] provides the crystallographic foundation for interpreting diastereomeric salt or ester formation in these analytical applications.

SAR Studies: p-Tolyl Electronic Effects

The electron-donating para-methyl substituent on the (1S,2S)-2-(p-tolyl)cyclopropanecarboxylic acid scaffold provides a quantifiably different electronic environment compared to phenyl, p-chlorophenyl, or p-nitrophenyl analogs, as established by the Fuchs and Bloomfield ionization constant study [6]. The nitrous acid reactivity study further demonstrates that aryl substituent identity affects reaction rate—not regioselectivity—in the electrophilic insertion into the cyclopropane ring [7]. For SAR programs exploring 2-arylcyclopropane-containing drug candidates, procurement of the pure (1S,2S)-p-tolyl enantiomer ensures that biological activity differences relative to the phenyl or halogen-substituted analogs can be attributed unambiguously to the steric and electronic contribution of the para-methyl group, rather than to stereochemical heterogeneity.

Application
Selection Property
Validation Focus
Chiral cyclopropylamine synthesis
Enantiomeric configuration retention during Curtius rearrangement
Stereochemical outcome by chiral HPLC or optical rotation
Chiral impurity reference profiling
Opposite antipode to (1R,2R) impurity standard
Enantiomeric separation and system suitability
Enantiomeric excess determination of alcohols
p-Tolyl chromophore for sensitive UV detection
Diastereomer resolution efficiency
Electronic substituent effect studies
p-Methyl electron-donating character
pKa shift relative to unsubstituted phenyl analog
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